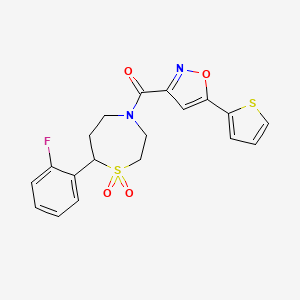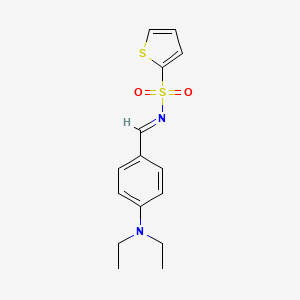
(E)-N-(4-(diethylamino)benzylidene)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(4-(diethylamino)benzylidene)thiophene-2-sulfonamide, also known as DAB-2TS, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been shown to possess a range of biological activities.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamide derivatives are extensively studied for their inhibitory effects on carbonic anhydrase (CA) isoenzymes, which play crucial roles in physiological processes. For example, aromatic sulfonamide inhibitors have shown nanomolar inhibitory concentrations against CA isoenzymes I, II, IV, and XII, exhibiting potential utility in medical chemistry and pharmacology due to their selective inhibition profiles (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial and Insect-Repellent Properties
Novel sulfonamide derivatives have been synthesized to combine the strengths of sulfonamides' anti-bacterial activities with the insect-repellent property of N,N-Diethyl-m-toluamide (DEET). These compounds have demonstrated effective anti-bacterial and insect-repellent activities, indicating their potential for multifunctional applications (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).
Antibacterial Activity
Several studies have focused on the synthesis and characterization of sulfonamide derivatives for their antibacterial properties. These compounds have been tested against various bacterial strains, showing significant antibacterial activity and presenting a potential pathway for the development of new antibacterial agents (Ajani, Echeme, Sujiang, Familoni, & Wu, 2013).
properties
IUPAC Name |
(NE)-N-[[4-(diethylamino)phenyl]methylidene]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-3-17(4-2)14-9-7-13(8-10-14)12-16-21(18,19)15-6-5-11-20-15/h5-12H,3-4H2,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFPYIWSVJOVNT-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(diethylamino)benzylidene)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

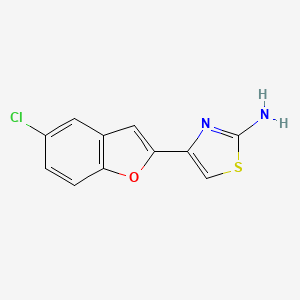
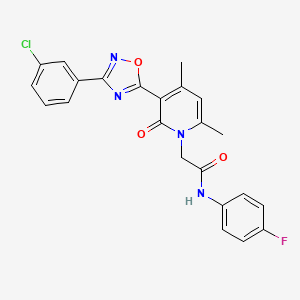
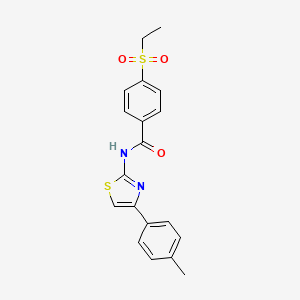
![{3-Methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B2587230.png)
![methyl 4-((2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2587232.png)
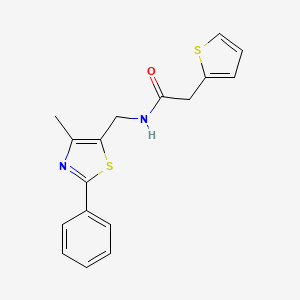
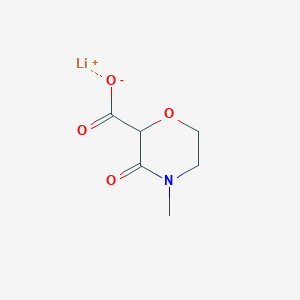

![2-((3,4-dichlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2587238.png)
![7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2587240.png)
![2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2587241.png)
![(2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid](/img/structure/B2587243.png)
![3-(1-Phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2587246.png)
